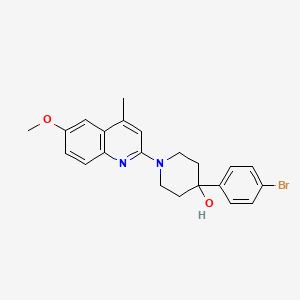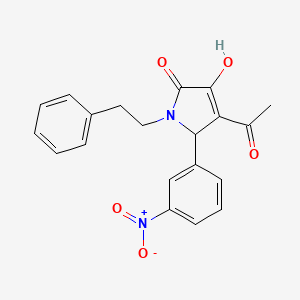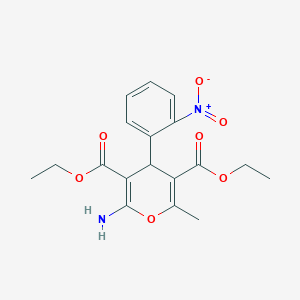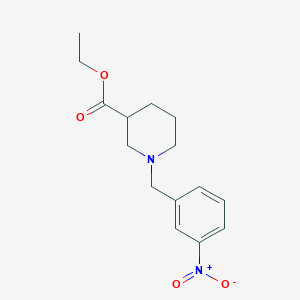
4-(4-bromophenyl)-1-(6-methoxy-4-methyl-2-quinolinyl)-4-piperidinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-bromophenyl)-1-(6-methoxy-4-methyl-2-quinolinyl)-4-piperidinol, also known as BPIP, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. BPIP is a piperidinol derivative that exhibits a unique combination of pharmacological properties, making it a promising candidate for a wide range of research applications.
作用机制
The exact mechanism of action of 4-(4-bromophenyl)-1-(6-methoxy-4-methyl-2-quinolinyl)-4-piperidinol is not fully understood, but it is believed to act as a positive allosteric modulator of the sigma-1 receptor. The sigma-1 receptor is a protein that is involved in a wide range of cellular processes, including calcium signaling, ion channel regulation, and protein folding. By modulating the activity of the sigma-1 receptor, 4-(4-bromophenyl)-1-(6-methoxy-4-methyl-2-quinolinyl)-4-piperidinol may be able to influence these cellular processes and exert its pharmacological effects.
Biochemical and Physiological Effects:
4-(4-bromophenyl)-1-(6-methoxy-4-methyl-2-quinolinyl)-4-piperidinol has been shown to have a wide range of biochemical and physiological effects. In addition to its neuroprotective effects, 4-(4-bromophenyl)-1-(6-methoxy-4-methyl-2-quinolinyl)-4-piperidinol has been shown to exhibit anti-inflammatory and antioxidant effects, and may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
实验室实验的优点和局限性
One of the main advantages of 4-(4-bromophenyl)-1-(6-methoxy-4-methyl-2-quinolinyl)-4-piperidinol as a research tool is its unique combination of pharmacological properties. 4-(4-bromophenyl)-1-(6-methoxy-4-methyl-2-quinolinyl)-4-piperidinol exhibits a wide range of effects that make it a promising candidate for a variety of research applications. However, one of the limitations of 4-(4-bromophenyl)-1-(6-methoxy-4-methyl-2-quinolinyl)-4-piperidinol is its relatively low potency compared to other sigma-1 receptor modulators, which may limit its usefulness in certain research applications.
未来方向
There are a number of potential future directions for research on 4-(4-bromophenyl)-1-(6-methoxy-4-methyl-2-quinolinyl)-4-piperidinol. One area of interest is in the development of more potent and selective sigma-1 receptor modulators based on the structure of 4-(4-bromophenyl)-1-(6-methoxy-4-methyl-2-quinolinyl)-4-piperidinol. Another area of research is in the investigation of the potential therapeutic applications of 4-(4-bromophenyl)-1-(6-methoxy-4-methyl-2-quinolinyl)-4-piperidinol in the treatment of neurodegenerative and inflammatory diseases. Finally, further research is needed to fully understand the mechanism of action of 4-(4-bromophenyl)-1-(6-methoxy-4-methyl-2-quinolinyl)-4-piperidinol and its effects on cellular processes.
合成方法
4-(4-bromophenyl)-1-(6-methoxy-4-methyl-2-quinolinyl)-4-piperidinol can be synthesized using a variety of methods, including the Suzuki-Miyaura coupling reaction and the Buchwald-Hartwig amination reaction. The Suzuki-Miyaura coupling reaction involves the reaction of 4-bromoaniline with 6-methoxy-4-methyl-2-quinolineboronic acid in the presence of a palladium catalyst. The Buchwald-Hartwig amination reaction involves the reaction of 4-bromoaniline with piperidinol in the presence of a palladium catalyst and a ligand.
科学研究应用
4-(4-bromophenyl)-1-(6-methoxy-4-methyl-2-quinolinyl)-4-piperidinol has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience, where 4-(4-bromophenyl)-1-(6-methoxy-4-methyl-2-quinolinyl)-4-piperidinol has been shown to exhibit neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
4-(4-bromophenyl)-1-(6-methoxy-4-methylquinolin-2-yl)piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23BrN2O2/c1-15-13-21(24-20-8-7-18(27-2)14-19(15)20)25-11-9-22(26,10-12-25)16-3-5-17(23)6-4-16/h3-8,13-14,26H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOQVFTFQZONBSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)OC)N3CCC(CC3)(C4=CC=C(C=C4)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)-1-(6-methoxy-4-methylquinolin-2-yl)piperidin-4-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-ethyl-5-{2-[3-(4-ethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4882777.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B4882794.png)
![N-{5-[(1,3-benzothiazol-2-ylthio)methyl]-1,2,4-oxadiazol-3-yl}-4,6-dimethyl-2-pyrimidinamine](/img/structure/B4882802.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B4882814.png)
![N-[2-(3-fluorophenyl)ethyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine](/img/structure/B4882817.png)
![diethyl {3-bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}malonate](/img/structure/B4882838.png)

![N-[2-(methylthio)phenyl]-2-(4-phenyl-1-piperazinyl)acetamide](/img/structure/B4882849.png)
![1-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B4882855.png)
![2-amino-4-(4-methoxy-2,5-dimethylphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B4882858.png)

![2-{5-[1-(carboxymethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}-3-phenylpropanoic acid](/img/structure/B4882882.png)